

An In-depth Technical Guide to 4-Methoxy-3-nitropyridine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxy-3-nitropyridine hydrochloride

Cat. No.: B1348302

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Methoxy-3-nitropyridine hydrochloride** (CAS No: 31872-61-4), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document details its physicochemical properties, provides plausible, detailed experimental protocols for its synthesis and analysis, and explores its role in the development of proton pump inhibitors (PPIs) by illustrating the downstream signaling pathway of the drugs it helps create.

Physicochemical Properties

4-Methoxy-3-nitropyridine hydrochloride is a yellow crystalline solid. Its chemical structure and properties make it a versatile building block in organic synthesis.

Property	Value	Reference(s)
CAS Number	31872-61-4	[1] [2]
Molecular Formula	C ₆ H ₇ CIN ₂ O ₃	[1] [3]
Molecular Weight	190.58 g/mol	[1] [3]
Appearance	Yellow crystalline powder	[4]
Melting Point	270°C (decomposes)	[3]
Purity	≥98% (HPLC)	[1]
Solubility	Soluble in water	[4]
Storage Conditions	Sealed in a dry environment at room temperature. Moisture sensitive.	[3]

Synthesis and Analysis Protocols

While a definitive, publicly available protocol for the direct synthesis of **4-Methoxy-3-nitropyridine hydrochloride** is not readily found, a plausible and detailed experimental procedure can be constructed based on established chemical transformations of pyridine derivatives. Two common routes for the synthesis of related compounds involve either the nitration of a pyridine N-oxide followed by methylation or the nucleophilic substitution of a chloro-nitropyridine with a methoxide source.

Plausible Synthesis Protocol: From 4-Chloropyridine N-oxide

This protocol is a hypothetical sequence based on well-understood reactions in pyridine chemistry.

Step 1: Nitration of 4-Chloropyridine N-oxide

- Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add a mixture of fuming nitric acid and concentrated sulfuric acid (nitrating acid).

- **Addition of Starting Material:** Slowly add 4-chloropyridine N-oxide to the nitrating acid while maintaining the temperature below 10°C with an ice bath.
- **Reaction:** After the addition is complete, slowly warm the reaction mixture to 90°C and maintain for 2-3 hours.
- **Work-up:** Cool the reaction mixture and pour it onto crushed ice. Carefully neutralize the solution with a saturated sodium carbonate solution until the pH is approximately 7-8.
- **Isolation:** The precipitated 4-chloro-3-nitropyridine N-oxide is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Methylation of 4-Chloro-3-nitropyridine N-oxide

- **Reaction Setup:** In a round-bottom flask, dissolve the 4-chloro-3-nitropyridine N-oxide from the previous step in methanol.
- **Addition of Base:** Slowly add a solution of sodium methoxide in methanol to the reaction mixture at room temperature.
- **Reaction:** Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.
- **Isolation:** The resulting residue contains 4-methoxy-3-nitropyridine N-oxide.

Step 3: Deoxygenation of 4-Methoxy-3-nitropyridine N-oxide

- **Reaction Setup:** Dissolve the crude 4-methoxy-3-nitropyridine N-oxide in a suitable solvent such as acetic acid.
- **Addition of Reducing Agent:** Add a deoxygenating agent, for instance, phosphorus trichloride, dropwise while keeping the temperature cool.
- **Reaction:** Stir the reaction mixture at room temperature for several hours.

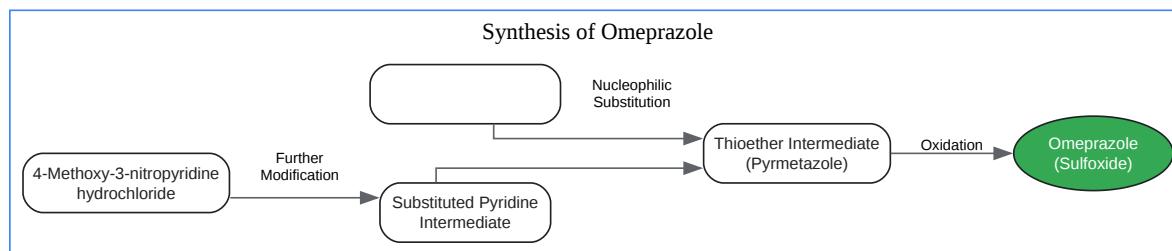
- Work-up: Quench the reaction by carefully adding water. Neutralize the mixture with a suitable base.
- Extraction: Extract the product with an organic solvent like dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and the solvent is evaporated.

Step 4: Formation of the Hydrochloride Salt

- Salt Formation: Dissolve the crude 4-methoxy-3-nitropyridine in a suitable solvent like diethyl ether.
- Precipitation: Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent, to precipitate the hydrochloride salt.
- Isolation: Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield **4-Methoxy-3-nitropyridine hydrochloride**.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

A general HPLC method for the purity analysis of **4-Methoxy-3-nitropyridine hydrochloride** can be adapted from methods used for similar pyridine derivatives.


Parameter	Condition
Column	C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m particle size)
Mobile Phase	A gradient of acetonitrile and water (with 0.1% formic acid or a phosphate buffer)
Flow Rate	1.0 mL/min
Detection	UV at a suitable wavelength (e.g., 254 nm)
Injection Volume	10 μ L
Column Temperature	30°C

Role in Pharmaceutical Synthesis and Signaling Pathways

4-Methoxy-3-nitropyridine hydrochloride is a crucial intermediate in the synthesis of several proton pump inhibitors (PPIs), including omeprazole and rabeprazole.^{[5][6]} These drugs are widely used to treat acid-related gastrointestinal conditions.

Synthesis of Proton Pump Inhibitors

The synthesis of PPIs like omeprazole involves the coupling of a substituted pyridine moiety, derived from **4-Methoxy-3-nitropyridine hydrochloride**, with a benzimidazole core.^[7] A subsequent controlled oxidation step forms the final active sulfoxide drug.

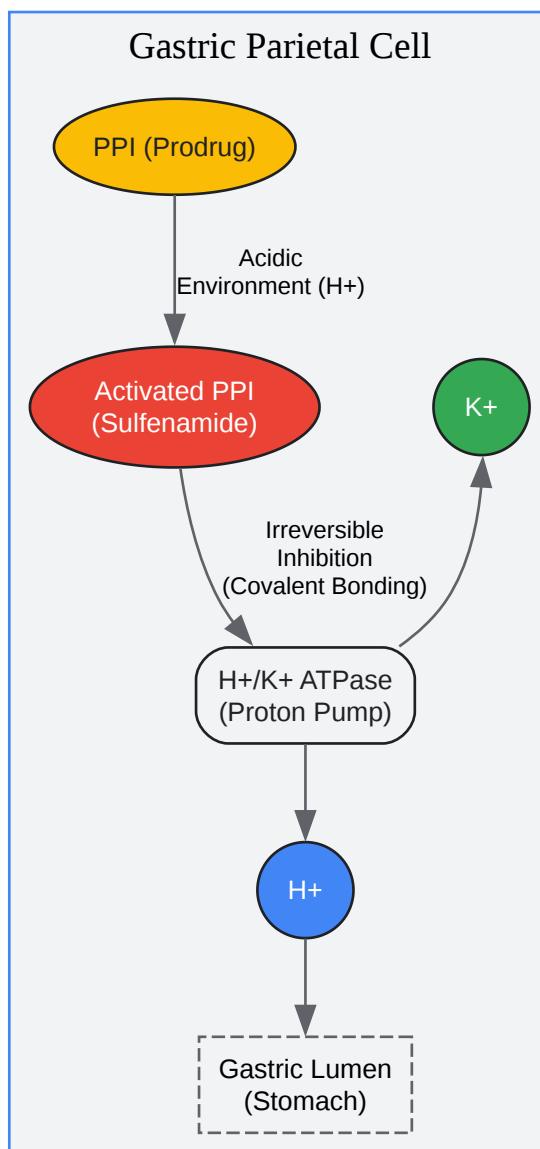

[Click to download full resolution via product page](#)

Figure 1: Overall workflow for the synthesis of omeprazole.

Signaling Pathway of Proton Pump Inhibitors

Proton pump inhibitors, synthesized using **4-Methoxy-3-nitropyridine hydrochloride** as a key starting material, function by irreversibly inhibiting the H⁺/K⁺ ATPase (proton pump) in the parietal cells of the stomach lining.^{[1][8][9]} This is the final step in gastric acid secretion.

PPIs are prodrugs that are activated in the acidic environment of the parietal cells.^{[8][10]} The activated form then covalently binds to cysteine residues on the proton pump, inactivating it and thereby reducing the secretion of H⁺ ions into the gastric lumen.^{[11][12]} This leads to a significant and prolonged reduction in stomach acidity.^{[9][10]}

[Click to download full resolution via product page](#)

Figure 2: Mechanism of action of Proton Pump Inhibitors.

Safety and Handling

4-Methoxy-3-nitropyridine hydrochloride should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is classified as an acute toxicant (oral), a skin irritant, and can cause serious eye damage. It is also a suspected respiratory irritant.

Conclusion

4-Methoxy-3-nitropyridine hydrochloride is a valuable chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its utility, particularly in the synthesis of widely used proton pump inhibitors, underscores its importance in modern drug development. This guide provides essential technical information to aid researchers and scientists in their work with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 2. CN111303018A - Synthetic method of omeprazole intermediate - Google Patents [patents.google.com]
- 3. Rabeprazole - Wikipedia [en.wikipedia.org]
- 4. 4-Methoxy-3-nitropyridine | 31872-62-5 | FM09694 [biosynth.com]
- 5. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN111704573A - Preparation method of rabeprazole chloride and intermediate thereof - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. drkumardiscovery.com [drkumardiscovery.com]
- 9. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. What is the mechanism of Omeprazole? [synapse.patsnap.com]
- 12. What is the mechanism of Rabeprazole Sodium? [synapse.patsnap.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Methoxy-3-nitropyridine Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1348302#4-methoxy-3-nitropyridine-hydrochloride-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com